4-Amino-1-naphthol

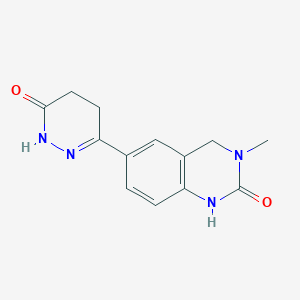

Descripción general

Descripción

4-Amino-1-naftol es un compuesto orgánico con la fórmula molecular C10H9NO. Es un derivado del naftaleno, caracterizado por la presencia de un grupo amino (-NH2) y un grupo hidroxilo (-OH) unidos al anillo de naftaleno. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química, la biología y la industria.

Rutas sintéticas y condiciones de reacción:

A partir de 1-naftol: Un método común implica la nitración del naftaleno para producir 1-nitronaftaleno, que luego se hidrogena para formar 1-naftilamina.

A partir de 1,3-Dihidroxinftaleno: Otro método implica la oxidación al aire de 1,3-dihidroxinftaleno.

Métodos de producción industrial: La producción industrial a menudo implica la síntesis de derivados de 4-aminoalquil-1-naftol, que luego se convierten en el compuesto deseado .

Tipos de reacciones:

Oxidación: 4-Amino-1-naftol puede sufrir oxidación para formar 1,4-naftoquinona.

Reducción: El compuesto se puede reducir para formar varios derivados, incluyendo 4-aminoalquil-1-naftol.

Reactivos y condiciones comunes:

Oxidación: Aire u oxidantes químicos.

Reducción: Gas hidrógeno en presencia de un catalizador.

Sustitución: Sales de diazonio en condiciones ácidas.

Productos principales:

Oxidación: 1,4-naftoquinona.

Reducción: Derivados de 4-aminoalquil-1-naftol.

Sustitución: Colorantes diazo.

Mecanismo De Acción

El mecanismo de acción de 4-Amino-1-naftol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, en la cromatografía de afinidad, se une selectivamente a proteínas específicas, facilitando su purificación . La reactividad del compuesto está fuertemente influenciada por la presencia de los grupos amino e hidroxilo, que participan en varias reacciones químicas.

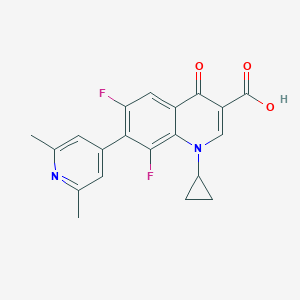

Compuestos similares:

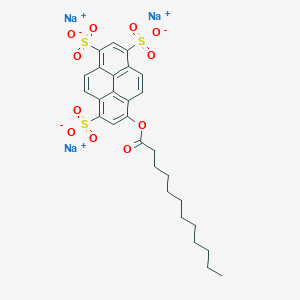

Ácido 1-Amino-2-naftol-4-sulfónico: Utilizado en la producción de colorantes.

5-Amino-1-naftol: Otro derivado de naftol con propiedades similares.

Ácido 4-Amino-3-hidroxi-1-naftalensulfónico: Utilizado en la síntesis de colorantes.

Singularidad: 4-Amino-1-naftol es único debido a su combinación específica de grupos amino e hidroxilo en el anillo de naftaleno, lo que confiere una reactividad química distinta y aplicaciones en varios campos.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Amino-1-naphthol are largely determined by its structure, which includes an amino group and a hydroxyl group These functional groups allow it to participate in various biochemical reactions

Cellular Effects

It has been suggested that it may have potential effects on lysosomal enzymes when exposed to high doses of radiation

Molecular Mechanism

It is known that the compound can interact with other molecules through its amino and hydroxyl groups

Temporal Effects in Laboratory Settings

It is known that the compound must be kept dry during storage to avoid oxidation and discoloration .

Metabolic Pathways

While naphthalene and its derivatives are known to be metabolized by various organisms

Aplicaciones Científicas De Investigación

4-Amino-1-naftol tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

1-Amino-2-naphthol-4-sulfonic acid: Used in dye production.

5-Amino-1-naphthol: Another naphthol derivative with similar properties.

4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Used in the synthesis of dyes.

Uniqueness: 4-Amino-1-naphthol is unique due to its specific combination of amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and applications in various fields.

Propiedades

IUPAC Name |

4-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJQKDJOYSQVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182580 | |

| Record name | 4-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-90-4 | |

| Record name | 4-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-naphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-4-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02W29959D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

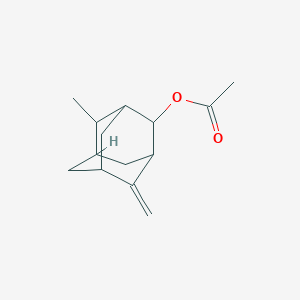

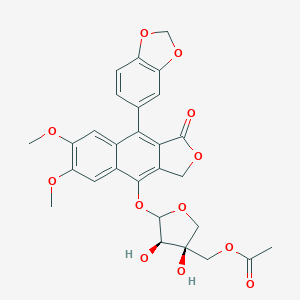

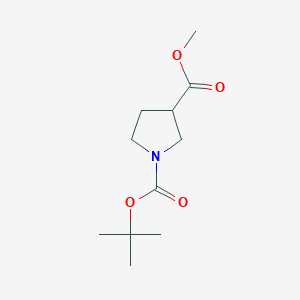

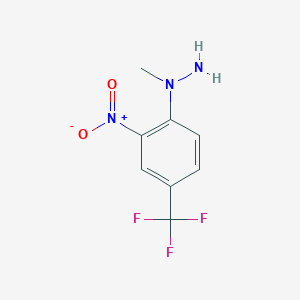

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-amino-1-naphthol has the molecular formula C10H9NO and a molecular weight of 159.19 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. [] Studies have investigated the formation of monomeric and dimeric ions using laser desorption/ionization (LDI) with a nitrogen laser. []

A: this compound serves as a redox mediator in electrochemical biosensors. [, , , , ] It participates in electrochemical-chemical (EC) and electrochemical-enzymatic (EN) redox cycling, enhancing the sensitivity of detection for various analytes. [, , , , ]

A: this compound undergoes repeated cycles of oxidation and reduction at the electrode surface in the presence of appropriate enzymes and reducing agents. [, , , , ] This continuous electron transfer amplifies the electrochemical signal, resulting in a higher sensitivity for analyte detection. [, , , , ]

A: The pH of the solution significantly impacts the electrochemical behavior of this compound during redox cycling. [] As pH decreases, the formal potentials of both this compound and the reducing agent tris(3-carboxyethyl)phosphine (TCEP) increase. [] This pH dependence is crucial for optimizing the sensitivity and selectivity of electrochemical detection methods employing this compound. []

A: Studies using Escherichia coli and Streptococcus faecalis revealed that the position of hydroxyl or amino groups on the naphthalene ring significantly influences radiosensitizing activity. [, ] Compounds with these groups in the ortho and para positions, like this compound, demonstrated greater effectiveness. [, ]

A: Research suggests that the presence of a methyl group, as in vitamin K5 (2-methyl-4-amino-1-naphthol), can reduce the compound's effectiveness compared to this compound in terms of radiosensitizing activity. [] Shifting the amino group to the adjacent ring in aminonaphthol also impacted synergism with radiation. []

A: this compound, particularly vitamin K5 (2-methyl-4-amino-1-naphthol hydrochloride), exhibits strong antimicrobial properties against various bacteria and fungi. [, , , , ] It shows inhibitory or lethal effects against pathogens like Staphylococcus aureus, Escherichia coli, Bacillus pyocyaneum, and Candida albicans. [, , , , , ]

A: Yes, studies demonstrate that this compound can synergistically enhance the activity of antibiotics like penicillin against certain bacteria. [] This suggests its potential use in combination therapy to combat microbial infections. []

ANone: While this compound exhibits antimicrobial and other biological activities, information on its toxicity profile, particularly long-term effects, requires further investigation.

A: A new tetrazolium method utilizes this compound, released from the hydrolysis of Gly-L-Pro-1-hydroxy-4-naphthylamide, for the histochemical localization of dipeptidyl peptidase IV. [] This method allows for precise enzyme localization by forming colored formazans at the sites of enzyme activity. []

A: Early research on this compound focused on its antimicrobial properties and potential as a preservative. [, ] Later, its role in redox cycling reactions for electrochemical sensing and its applications in various assays emerged as important areas of study. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)